2-Morpholin-4-ylmethylbenzylamine
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Overview
Description
Synthesis Analysis
The synthesis of 2-Morpholin-4-ylmethylbenzylamine involves the use of sodium t-butanolate, tris-(dibenzylideneacetone)dipalladium (0), and 2,2’-bis-(diphenylphosphino)-1,1’-binaphthyl in ISOPROPYLAMIDE at 80℃ for 1 hour . Another method involves the use of acetic acid in acetonitrile at 70℃ under an inert atmosphere .Molecular Structure Analysis
The molecular formula of 2-Morpholin-4-ylmethylbenzylamine is C12H18N2O. Its molecular weight is 206.29 .Physical And Chemical Properties Analysis
2-Morpholin-4-ylmethylbenzylamine is a solid at room temperature. It has a flash point of 146.4°C and a boiling point of 318.4°C at 760 mmHg .Scientific Research Applications
Polymer Synthesis
2-Morpholin-4-ylmethylbenzylamine is used in polymer synthesis. Morpholine-functional homopolymers and copolymers were synthesized and tested for aqueous thermo-responsiveness, indicating its potential in creating smart materials with specific temperature responses (Lessard, Savelyeva, & Maríc, 2012).
Asymmetric Synthesis
This compound has been utilized in the asymmetric synthesis of enantiomers, which are key intermediates in the production of certain gastroprokinetic agents. The efficient synthesis of these enantiomers demonstrates its importance in medicinal chemistry (Kato, Morie, Harada, & Matsumoto, 1994).
Crystal Structure Analysis
2-Morpholin-4-ylmethylbenzylamine derivatives are analyzed for their crystal structures. Such studies are essential for understanding the molecular compositions and interactions, which can be crucial in material science and drug design (Banu et al., 2013).
Synthesis of DNA-PK Inhibitors
This compound is used in the synthesis of DNA-dependent protein kinase inhibitors, indicating its potential in the development of new therapeutic agents (Rodriguez Aristegui et al., 2006).
Antibacterial Studies
Morpholine derivatives, including 2-Morpholin-4-ylmethylbenzylamine, have been synthesized and studied for their antibacterial properties, highlighting their potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2016).
Antifungal Activity
It's involved in the synthesis of compounds with antifungal properties. Some derivatives have shown higher antifungal activity compared to standard treatments, which could be significant in treating fungal infections (Qu et al., 2015).
Photodynamic Therapy
2-Morpholin-4-ylmethylbenzylamine derivatives are being explored for their potential in photodynamic therapy. These compounds, especially when incorporated into liposomes, have shown promising biological effects against certain cancer cell lines (Kucińska et al., 2015).
Biodegradable Polyesteramides
This compound is used in the synthesis of biodegradable polyesteramides with pendant functional groups, which has applications in biomedicine and biotechnology (Veld, Dijkstra, & Feijen, 1992).
Palladium Complexes in DNA-Binding
Morpholine-liganded palladium(II) complexes with potential DNA-binding properties have been synthesized, suggesting their utility in biochemical studies and possibly in drug discovery (Türker et al., 2019).
Overview of Morpholine in Medicinal Chemistry
A comprehensive review highlights the importance of the morpholine ring, as featured in 2-Morpholin-4-ylmethylbenzylamine, in medicinal chemistry and pharmacology, indicating its widespread application in drug design and development (Kourounakis, Xanthopoulos, & Tzara, 2020).
Safety And Hazards
The safety data sheet for 2-Morpholin-4-ylmethylbenzylamine indicates that it has a hazard statement H302, which means it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFAEZHWSZZJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407084 |
Source
|
Record name | 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-ylmethylbenzylamine | |
CAS RN |
91271-82-8 |
Source
|
Record name | 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(morpholin-4-ylmethyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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